2,4-Dichloro-1-ethynylbenzene
Overview
Description
2,4-Dichloro-1-ethynylbenzene is an organic compound with the molecular formula C8H4Cl2. It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-1-ethynylbenzene can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 2,4-dichlorophenol.
Formation of 2,4-Dichlorophenylmagnesium Bromide: 2,4-Dichlorophenol reacts with magnesium bromide to form 2,4-dichlorophenylmagnesium bromide.
Formation of 2,4-Dichlorophenylacetylene: The intermediate reacts with sodium cyanide to form 2,4-dichlorophenylacetonitrile.
Final Product: The nitrile is then treated with boric acid and sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-ethynylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents such as sodium amide or lithium diisopropylamide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives.
Addition Reactions: Products include alkenes or alkynes depending on the reaction conditions.
Oxidation Products: Products include carboxylic acids or ketones.
Reduction Products: Products include alkanes or alcohols.
Scientific Research Applications
2,4-Dichloro-1-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in drug development, particularly in cancer therapy.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-ethynylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The compound can form intermediates that interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylacetylene
- 2,4-Dichlorobenzene
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2,4-dichloro-1-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZXRRYRZBYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505299 | |
Record name | 2,4-Dichloro-1-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75717-77-0 | |
Record name | 2,4-Dichloro-1-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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